molecular formula C14H17NO2 B13339443 Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate

Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate

Cat. No.: B13339443
M. Wt: 231.29 g/mol
InChI Key: HNHKSFUXUVXIEP-UHFFFAOYSA-N
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Description

Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a cyclopropane ring attached to a quinoline moiety, which is further esterified with a methyl group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with cyclopropane carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline-6-carboxylic acid derivatives.

    Reduction: Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanol.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A closely related compound with similar structural features.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with distinct functional groups.

Uniqueness

Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate is unique due to the presence of the cyclopropane ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H17NO2/c1-17-13(16)14(6-7-14)11-4-5-12-10(9-11)3-2-8-15-12/h4-5,9,15H,2-3,6-8H2,1H3

InChI Key

HNHKSFUXUVXIEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC3=C(C=C2)NCCC3

Origin of Product

United States

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